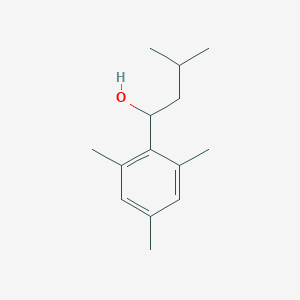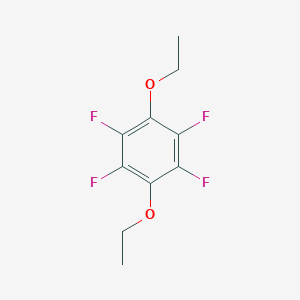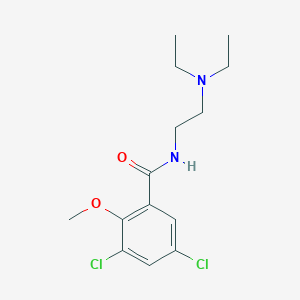![molecular formula C9H18N2 B091469 1,4-ジアザスピロ[5.5]ウンデカン CAS No. 180-76-7](/img/structure/B91469.png)
1,4-ジアザスピロ[5.5]ウンデカン
概要
説明
1,4-Diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework
科学的研究の応用
1,4-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been used for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .
Mode of Action
The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, while the main product of reduction is alcohol .
Biochemical Pathways
The compound’s redox behavior suggests it may influence pathways involving oxidation and reduction reactions .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazaspiro[5Related compounds have been studied for their lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .
Result of Action
The redox behavior of the compound suggests it may induce changes at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazaspiro[5The compound’s redox behavior suggests that factors affecting redox reactions, such as ph and temperature, may influence its action .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 1,4-Diazaspiro[5.5]undecane in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with commercially available tert-butyl (1-(aminomethyl)cyclohexyl)carbamate, followed by a series of protecting and deprotecting steps to control the selectivity of the amino groups. The spirocycle core is formed late in the process by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for 1,4-Diazaspiro[5.5]undecane typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ automated synthesis and purification techniques to meet the demands of large-scale production.
化学反応の分析
1,4-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxamic acid derivatives under specific conditions.
Reduction: Reduction reactions typically yield alcohols and, in some cases, dimers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products:
Oxidation: N-(1-aminocyclohexanecarbonyl)oxamic acid.
Reduction: Alcohols and dimers.
Substitution: Various substituted spirocyclic derivatives.
類似化合物との比較
1,4-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1,9-Diazaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with nitrogen atoms at different positions.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain oxygen and sulfur atoms in the spirocyclic framework and exhibit unique stereochemistry and reactivity.
1,3-Oxathiane derivatives: These derivatives have a chiral heterocycle and are used in various chemical and biological studies.
Uniqueness: 1,4-Diazaspiro[5.5]undecane is unique due to its specific nitrogen positioning within the spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIFWHTQJEQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442655 | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-76-7 | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?
A1: Research indicates that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.
Q2: Have any biological activities been reported for 1,4-Diazaspiro[5.5]undecane derivatives?
A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].
Q3: What synthetic approaches are commonly employed for the preparation of 1,4-Diazaspiro[5.5]undecane derivatives?
A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].
Q4: Are there any known structure-activity relationships for the anticonvulsant activity of 1,4-Diazaspiro[5.5]undecane derivatives?
A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


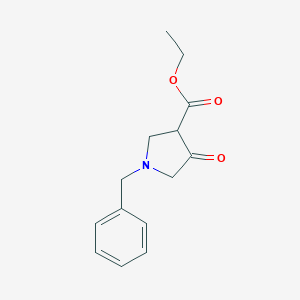
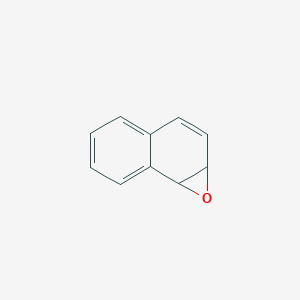
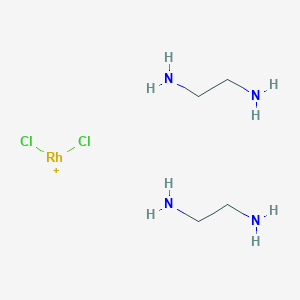
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
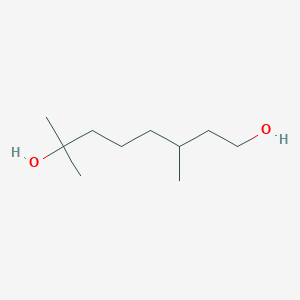
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
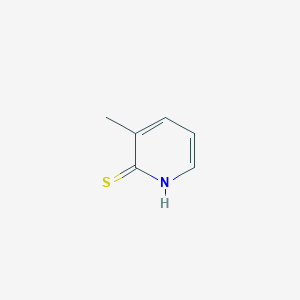
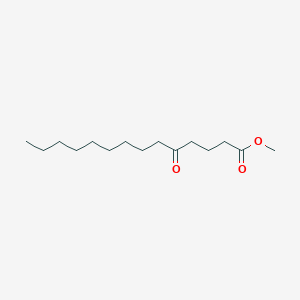
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
